1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
CAS No.: 1006483-74-4
Cat. No.: VC8403668
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006483-74-4 |
|---|---|
| Molecular Formula | C13H21N3O2 |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H21N3O2/c1-3-16-10(2)12(8-14-16)9-15-6-4-11(5-7-15)13(17)18/h8,11H,3-7,9H2,1-2H3,(H,17,18) |
| Standard InChI Key | YMFKJLWTQHHHRZ-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)O)C |
| Canonical SMILES | CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1-ethyl-5-methylpyrazole moiety connected via a methylene bridge to the 4-position of a piperidine ring, which is further substituted with a carboxylic acid group at its 4-position. Key structural attributes include:
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Pyrazole subunit: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with ethyl (N1) and methyl (C5) groups.
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Piperidine-carboxylic acid subunit: A six-membered saturated nitrogen heterocycle with a carboxylic acid group, enabling hydrogen bonding and ionic interactions.
The IUPAC name, 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid, reflects this connectivity. Its canonical SMILES string, CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)O)C, encodes the spatial arrangement of atoms.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 251.32 g/mol | |
| XLogP3 | 1.2 (estimated) | |
| Hydrogen bond donors | 2 (COOH, NH) | |
| Hydrogen bond acceptors | 4 (2xN, 2xO) | |
| Rotatable bonds | 5 |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key building blocks:
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1-Ethyl-5-methyl-4-(chloromethyl)pyrazole: Prepared via alkylation of 5-methylpyrazole with ethyl bromide, followed by chloromethylation at C4 .
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Piperidine-4-carboxylic acid: Commercially available or synthesized via hydrogenation of isonipecotic acid.
Stepwise Synthesis
A representative synthesis adapted from patent literature involves :
Step 1: Alkylation of Pyrazole
5-Methylpyrazole is treated with ethyl bromide in DMF using KCO as base, yielding 1-ethyl-5-methylpyrazole (78% yield).
Step 2: Chloromethylation
The pyrazole intermediate undergoes Friedel-Crafts alkylation with paraformaldehyde and HCl gas in acetic acid, producing 1-ethyl-5-methyl-4-(chloromethyl)pyrazole (65% yield) .
Step 3: Nucleophilic Substitution
Reaction of the chloromethylpyrazole with piperidine-4-carboxylic acid in acetonitrile, catalyzed by triethylamine, affords the target compound (62% yield).
Table 2: Optimization of Step 3
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 62 |
| DMF | 58 | |
| Base | Triethylamine | 62 |
| KCO | 55 | |
| Temperature | 80°C | 62 |
| 60°C | 48 |
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >95% purity (HPLC). Identity confirmation employs NMR and HRMS .
| Compound | Target | IC/MIC |
|---|---|---|
| Target compound | COX-2 (predicted) | 23 μM |
| Ethyl piperidine-4-carboxylate | E. coli | 16 μg/mL |
| 5-Oxopyrrolidine analogue | GABA | 18 μM |
Computational and Comparative Analysis
ADMET Profiling
Predicted properties using SwissADME:
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Lipophilicity: LogP = 1.2 (optimal for CNS penetration)
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Solubility: -3.2 (LogS, moderate aqueous solubility)
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Metabolic stability: CYP3A4 substrate (high first-pass metabolism)
Structure-Activity Relationships (SAR)
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Pyrazole substitution: 1-Ethyl-5-methyl enhances metabolic stability vs. 1-H analogs .
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Methylene linker: Extending to ethylene decreases GABA affinity by 5-fold .
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Carboxylic acid: Essential for ion channel interactions; esterification (e.g., ethyl ester ) improves bioavailability but reduces target engagement.
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